molecular formula C21H23N5O7 B10757637 Honh-Benzylmalonyl-L-Alanylglycine-P-Nitroanilide

Honh-Benzylmalonyl-L-Alanylglycine-P-Nitroanilide

Cat. No.: B10757637
M. Wt: 457.4 g/mol
InChI Key: TZWQPWGUQCSKDW-GUYCJALGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE typically involves the coupling of benzylmalonyl, alanyl, and glycine residues with p-nitroanilide. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS), could be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE involves its interaction with specific proteolytic enzymes, such as thermolysin. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for enzyme inhibition studies .

Comparison with Similar Compounds

  • N-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE
  • BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE
  • N-HYDROXYBENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

Comparison: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE is unique due to the presence of the hydroxylamine group, which can undergo specific chemical reactions not observed in its analogs. This makes it a valuable compound for studying enzyme inhibition and peptide bond chemistry .

Properties

Molecular Formula

C21H23N5O7

Molecular Weight

457.4 g/mol

IUPAC Name

(2S)-2-benzyl-N-hydroxy-N'-[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanediamide

InChI

InChI=1S/C21H23N5O7/c1-13(23-20(29)17(21(30)25-31)11-14-5-3-2-4-6-14)19(28)22-12-18(27)24-15-7-9-16(10-8-15)26(32)33/h2-10,13,17,31H,11-12H2,1H3,(H,22,28)(H,23,29)(H,24,27)(H,25,30)/t13-,17-/m0/s1

InChI Key

TZWQPWGUQCSKDW-GUYCJALGSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)C(=O)NO

Canonical SMILES

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)C(=O)NO

Origin of Product

United States

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